An In-depth Technical Guide to Butyl 2-amino-2-methylpropanoate Hydrochloride
An In-depth Technical Guide to Butyl 2-amino-2-methylpropanoate Hydrochloride
This document provides a comprehensive technical overview of Butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical identity, a robust synthesis protocol, methods for structural verification, and critical safety considerations. The insights provided herein are grounded in established chemical principles to empower researchers in its effective and safe application.
Core Chemical Identity and Physicochemical Properties
Butyl 2-amino-2-methylpropanoate hydrochloride, also known by synonyms such as H-Aib-OtBu HCl and tert-Butyl 2-aminoisobutyrate hydrochloride, is the hydrochloride salt of the tert-butyl ester of 2-aminoisobutyric acid (Aib)[1][2]. The Aib residue is an unnatural amino acid notable for the gem-dimethyl group at its α-carbon. This structural feature imparts significant conformational constraints, making it a valuable component in peptidomimetics and the design of peptides with stable secondary structures, such as helices.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a white to light-yellow crystalline powder[3]. Its solubility in aqueous solutions or 1% acetic acid facilitates its use in various reaction conditions[2].
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 84758-81-6 | [1][4] |
| Molecular Formula | C₈H₁₈ClNO₂ | [1][4] |
| Molecular Weight | 195.69 g/mol | [1][4] |
| IUPAC Name | tert-butyl 2-amino-2-methylpropanoate;hydrochloride | [1] |
| Appearance | White to light-yellow powder or crystals | [3] |
| Melting Point | 155-156 °C | [5] |
| InChI Key | YZKDXIFGPWUKTI-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N.Cl | [1] |
| Storage | Refrigerator, under inert gas (e.g., Argon) | [2][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride is typically achieved through the esterification of 2-amino-2-methylpropanoic acid (Aib) followed by salt formation. The following protocol describes a robust and reproducible method.
Causality and Experimental Rationale
The tert-butyl ester is a common protecting group for carboxylic acids in peptide synthesis. Its introduction via isobutylene in the presence of a strong acid catalyst is a standard and efficient method. The subsequent conversion to the hydrochloride salt is not merely for stability; it also ensures the amino group is protected as an ammonium salt, preventing side reactions (like self-polymerization) and rendering the compound ready for subsequent peptide coupling steps after a simple neutralization.
Experimental Protocol: Synthesis of Butyl 2-amino-2-methylpropanoate hydrochloride
Step 1: Esterification of 2-Amino-2-methylpropanoic Acid
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Apparatus Setup: Assemble a pressure-rated flask equipped with a magnetic stirrer, a gas inlet, and a cold finger condenser (-78 °C, dry ice/acetone).
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Reagent Addition: To the flask, add 2-amino-2-methylpropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to form a slurry.
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Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) to the slurry while stirring.
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Isobutylene Introduction: Cool the flask to -78 °C and condense isobutylene gas (3.0-4.0 eq) into the vessel via the cold finger.
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Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, carefully vent the excess isobutylene in a fume hood. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Isolation: Remove the solvent under reduced pressure to yield tert-butyl 2-amino-2-methylpropanoate as a free base, typically an oil or low-melting solid.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude free base from the previous step in anhydrous diethyl ether or ethyl acetate.
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Acidification: While stirring, add a solution of hydrochloric acid in diethyl ether (typically 2 M) dropwise until precipitation of the product is complete. A slight excess of HCl ensures complete conversion.
-
Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
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Drying: Dry the final product, Butyl 2-amino-2-methylpropanoate hydrochloride, under high vacuum to obtain a stable, crystalline solid.
Caption: Synthesis workflow for Butyl 2-amino-2-methylpropanoate hydrochloride.
Structural Verification and Quality Control
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. This multi-faceted approach forms a self-validating system, confirming that the target molecule has been synthesized successfully and is of sufficient quality for downstream applications.
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The expected spectrum in a suitable solvent (e.g., DMSO-d₆) would show a sharp singlet around 1.4-1.5 ppm integrating to 9 protons (the tert-butyl group) and another singlet around 1.5-1.6 ppm for the 6 protons of the gem-dimethyl group. A broad signal corresponding to the three ammonium protons (-NH₃⁺) would be observed further downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key expected signals include the carbonyl carbon of the ester (~175 ppm), the quaternary carbons of the Aib and tert-butyl groups, and the methyl carbons.
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FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy provides information on the functional groups present. Characteristic peaks would include a strong C=O stretch for the ester (~1730-1750 cm⁻¹) and broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should detect the molecular ion of the free base [M+H]⁺ at an m/z value corresponding to the exact mass of C₈H₁₈NO₂⁺.
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Melting Point Analysis: A sharp melting point within the literature range (155-156 °C) is a strong indicator of high purity[5].
Caption: A self-validating workflow for quality control of the final product.
Safety, Handling, and Storage
As a chemical reagent, Butyl 2-amino-2-methylpropanoate hydrochloride requires careful handling to ensure user safety and maintain compound integrity.
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Hazard Identification: This chemical is considered hazardous. It can cause severe skin burns and eye damage and may cause respiratory irritation[6].
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[6].
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[6].
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended[2][6].
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended reactions)[6].
Conclusion
Butyl 2-amino-2-methylpropanoate hydrochloride is a foundational building block for advanced chemical synthesis, particularly in the field of peptide science. Its unique structural properties offer researchers a tool to impose specific conformational biases in molecular design. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its successful application in research and development.
References
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PubChem. (n.d.). tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
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Jo, E., et al. (2010). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications, 46, 9158-9160. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]
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